Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-
Overview
Description
Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- is a useful research compound. Its molecular formula is C8H9ClN2O3S and its molecular weight is 248.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Vibrational Studies
Research has revealed the structural intricacies and intermolecular interactions of various acetamide derivatives. These studies highlight the formation of complex 3-D arrays through intermolecular interactions like hydrogen bonds and π interactions, providing insights into the molecular geometry and stability of such compounds (Boechat et al., 2011). Similarly, vibrational spectroscopic analyses have been conducted to identify the vibrational signatures of certain acetamide derivatives, aiding in understanding their stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).
Crystallography and Molecular Interaction
X-ray powder diffraction has been employed to characterize various acetamide derivatives, particularly potential pesticides, providing detailed diffraction data and helping in understanding their crystal structures and potential applications (Olszewska et al., 2009). Moreover, research has delved into the molecular structures and hydrogen bond studies of substituted acetamides, offering insights into their intra- and intermolecular interactions and electronic behavior, which is crucial for understanding their reactivity and potential applications (Romero & Angela Margarita, 2008).
Antibacterial and Antimicrobial Properties
Several studies have synthesized and evaluated acetamide derivatives for their antibacterial and antimicrobial properties. These studies provide insights into the inhibitory effects of these compounds against various bacterial strains, thereby highlighting their potential in developing new antibacterial agents (Iqbal et al., 2017), (Lahtinen et al., 2014).
Pharmaceutical and Medicinal Applications
The therapeutic potential of certain acetamide derivatives has been studied, especially in the context of viral diseases like Japanese encephalitis. These studies explore the antiviral and antiapoptotic effects of these compounds, indicating their significance in medical research and drug development (Ghosh et al., 2008).
Mechanism of Action
Target of Action
The primary targets of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, also known as N-(2-chloro-4-sulfamoylphenyl)acetamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
Sulfonamide derivatives are known to inhibit carbonic anhydrase activity, which could be a possible mode of action .
Biochemical Pathways
Given its potential inhibitory effect on carbonic anhydrases, it may impact thecarbon dioxide hydration and bicarbonate buffer system in the body .
Result of Action
Inhibition of carbonic anhydrases can lead to a decrease in the concentration of bicarbonate ions in the body, affecting ph balance .
Biochemical Analysis
Biochemical Properties
Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . The compound acts as an inhibitor of DHFR, thereby affecting the folate pathway and exhibiting antimicrobial and anticancer activities . Additionally, it interacts with carbonic anhydrase (CA), matrix metalloproteinases (MMPs), and cyclin-dependent kinases (CDKs), influencing various biochemical pathways .
Cellular Effects
Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as DHFR, CA, and MMPs, inhibiting their activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound can activate or inhibit various signaling pathways, further influencing cellular function . The binding interactions with biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity . Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, is involved in several metabolic pathways. It interacts with enzymes such as DHFR, CA, and MMPs, influencing the folate pathway, carbonic anhydrase pathway, and extracellular matrix remodeling, respectively . These interactions lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s involvement in these pathways highlights its potential as a therapeutic agent for various diseases, including cancer and microbial infections .
Transport and Distribution
The transport and distribution of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes through transporter proteins, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm and organelles help localize the compound to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s efficacy and specificity in targeting particular cells and tissues .
Subcellular Localization
The subcellular localization of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The precise subcellular localization is essential for the compound’s ability to exert its effects on cellular function and biochemical pathways .
Properties
IUPAC Name |
N-(2-chloro-4-sulfamoylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSIXLYSCABSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218415 | |
Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68252-72-2 | |
Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.